4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-2-3-13-8-6-4-11-12-7(6)9-5-10-8/h4-5H,2-3H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNONNIEFCAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282727 | |
| Record name | NSC27626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-90-3 | |
| Record name | MLS002639171 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27626 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthesis of Pyrazolo[3,4-d]Pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the fusion of 5-aminopyrazole-4-carbonitrile derivatives with urea or thiourea under high-temperature conditions. For example, heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with urea at 180°C yields 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) generates reactive 4,6-dichloro intermediates, which serve as pivotal precursors for further functionalization.
Nucleophilic Substitution at Position 4
Chloride Displacement with Propylthiol
The 4-chloro substituent in intermediates like 4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution (SN2) with propylthiolate anions. This reaction is optimized in polar aprotic solvents (e.g., dimethylformamide, DMSO) using a base such as sodium hydride (NaH) to deprotonate 1-propanethiol.
Procedure :
- Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equiv) in anhydrous DMF.
- Add 1-propanethiol (1.2 equiv) and NaH (1.5 equiv) at 0°C.
- Stir at 80°C for 12–24 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insight :
The reaction proceeds via a bimolecular mechanism, where the propylthiolate anion attacks the electrophilic C4 position, displacing chloride. Steric and electronic factors favor SN2 over elimination (E2) due to the planar geometry of the heterocycle and the strong leaving group ability of chloride.
Alternative Sulfur Incorporation Strategies
Thiosemicarbazide Intermediates
Hydrazinyl derivatives, such as 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, react with alkyl isothiocyanates to form thiosemicarbazides. While this method primarily targets nitrogen-linked sulfur groups, modifications could adapt it for direct C–S bond formation.
Suzuki Coupling with Sulfur-Containing Boronic Acids
Though less common, palladium-catalyzed cross-coupling of 4-chloro derivatives with sulfur-functionalized boronic acids (e.g., propylsulfanylphenylboronic acid) offers a route to install the propylsulfanyl group. However, this method requires stringent anhydrous conditions and specialized catalysts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The propylsulfanyl group exhibits characteristic triplets for CH₂ groups (δ 1.0–1.5 ppm) and a multiplet for the SCH₂ moiety (δ 2.5–3.0 ppm). The pyrazolo[3,4-d]pyrimidine protons resonate as singlets between δ 8.0–9.0 ppm.
- ¹³C NMR : The C4 sulfur-linked carbon appears at δ 120–125 ppm, while the quaternary carbons of the fused ring system resonate at δ 140–160 ppm.
Synthetic Challenges and Optimization
Competing Elimination Reactions
Elevated temperatures or excessive base can promote E2 elimination, yielding dehydrohalogenated by-products. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylsulfanyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Propylthiol, halides, amines, alcohols, and suitable solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo derivative recognized for its diverse biological activities and potential therapeutic applications. The applications of 1-phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine are primarily found in medicinal chemistry and drug development. Its structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Scientific Research Applications
1-Phenyl-4-(propylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Derivatives of this compound can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation and survival . Modifications in the pyrazolo[3,4-d]pyrimidine moiety allow for enhanced binding affinity to these biological targets, making them potential candidates for anticancer therapies.
Anti-tubercular Activity
A pyrazolo[3,4-d]pyrimidine derivative, 4,5-Dihydro-4-(phenyl)-3-methyl-1-(10H-phenothiazin-8-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-thiol (4a) , was synthesized and evaluated for anti-tubercular activity. The compound exhibited promising results against tuberculosis.
Anticancer Drug Discovery
Researchers have designed and synthesized new pyrazolo[3,4-d]pyrimidine derivatives, along with glycosyl amino derivatives and thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, hold promise for developing novel CDK2 inhibitors.
Kinase Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potential kinase inhibitors. Their ability to modulate protein tyrosine kinases (PTKs) involved in cellular processes makes them valuable candidates for drug development.
Antiangiogenic Activity
Compound 12b from the pyrazolo[3,4-d]pyrimidine series demonstrated excellent antiangiogenic activity by disrupting wound healing patterns in endothelial cells. This effect may contribute to its anticancer properties.
EGFR Inhibitors
New 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) . The synthesized compounds were designed to have the pharmacophoric features of EGFR inhibitors .
Antitumor Agents
Mechanism of Action
The mechanism of action of 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in microbial metabolism .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
- 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine exhibited IC₅₀ values of <10 μM against mycobacterial strains, highlighting the role of sulfanyl groups in antimycobacterial activity .
- 4-Hydroxy-1-phenylpyrazolo[3,4-d]pyrimidine (a xanthine oxidase inhibitor) underscores the importance of polar substituents in enzyme-targeted therapies .
- 4-Methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives showed moderate efficacy in kinase inhibition assays, suggesting room for optimization via alkyl chain elongation .
Biological Activity
4-Propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its structure features a fused pyrazole and pyrimidine ring system with a propylsulfanyl group at the fourth position of the pyrazole ring. This unique configuration contributes to its diverse biological activities, which have garnered attention for potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Properties
Research indicates that 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine exhibits significant anticancer activity. It has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR), which is crucial in various cancers. For instance, derivatives of this compound have shown promising in vitro anti-proliferative effects against A549 and HCT-116 cancer cells, with one derivative demonstrating an IC50 of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR (T790M) .
The compound's mechanism involves binding to the ATP-binding site of kinases, inhibiting phosphorylation processes that are essential for cancer cell proliferation and survival. This action leads to apoptosis and cell cycle arrest at the S and G2/M phases, as evidenced by increased BAX/Bcl-2 ratios in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound displayed dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine can be influenced by structural modifications. For example, variations in substituents on the pyrazolo or pyrimidine rings can enhance or diminish activity against specific targets. This underscores the importance of SAR studies in optimizing the efficacy of these compounds .
Case Studies
- EGFR Inhibition : A study synthesized several derivatives of 1H-pyrazolo[3,4-d]pyrimidine that were assessed for their anti-proliferative activities against cancer cell lines. The most potent derivative (12b) exhibited significant inhibition against both wild-type and mutant EGFR .
- Antimicrobial Evaluation : Compounds derived from pyrazolo[3,4-d]pyrimidine were tested for antibacterial properties, showing effective inhibition against S. aureus at concentrations as low as 200 µg/mL .
Comparative Analysis
| Compound | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| 12b | EGFR Inhibition | 0.016 | Wild-type EGFR |
| 12b | EGFR Inhibition | 0.236 | Mutant EGFR (T790M) |
| Compound X | Antibacterial | 200 | Staphylococcus aureus |
Q & A
Q. What synthetic methodologies are effective for preparing 4-propylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine derivatives?
Synthesis typically involves coupling reactions and purification techniques. For example:
- Suzuki-Miyaura coupling : Use aryl/heteroaryl boronic acids (e.g., 4-chlorophenylboronic acid) with Pd catalysts and bases like Na₂CO₃ in DMF or DMA solvents. Purify via flash column chromatography and preparative RP-HPLC, yielding derivatives (e.g., 38–42% yields) .
- Thiolation : React pyrazolo[3,4-d]pyrimidine-4-thione with alkyl halides (e.g., benzyl chloride) in the presence of K₂CO₃ and tetra--butylammonium bromide in DMF, followed by recrystallization (60% yield) .
Q. How can structural characterization of these derivatives be validated?
- NMR spectroscopy : Analyze H and C chemical shifts to confirm regiochemistry (e.g., C-3 vs. N-2 substitution) and coupling constants for stereochemical assignments .
- HRMS : Verify molecular formulas and isotopic patterns (e.g., [M+H] peaks within 5 ppm error) .
- X-ray crystallography : Resolve disorder in substituents (e.g., allyl groups in 4-allylsulfanyl derivatives) and confirm planarity of the pyrazolo[3,4-d]pyrimidine core .
Q. What safety protocols are critical during experimental handling?
- Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact, especially with toxic intermediates (e.g., benzyl chloride) .
- Waste disposal : Segregate hazardous waste (e.g., DMF, heavy metals) and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for pyrazolo[3,4-d]pyrimidine derivatives?
- Catalyst selection : Pd(OH)₂/C for hydrogenation or CuI/N,N-dimethylglycine for Ullmann-type couplings under inert atmospheres (e.g., Ar) .
- Solvent systems : Use polar aprotic solvents (e.g., DMA) at 120°C for 12–24 hours to enhance reactivity .
- Additives : Include Cs₂CO₃ as a base to deprotonate phenolic intermediates and improve nucleophilic substitution .
Q. How do structural modifications at the 7-position influence anti-parasitic activity and cytotoxicity?
- Substituent effects : 4-Chlorophenyl groups at C-7 enhance selectivity against Trypanosoma cruzi (IC₅₀ = 64 µM) without cytotoxicity (MRC-5SV2 IC₅₀ > 64 µM). In contrast, smaller groups (e.g., methyl) reduce potency or increase toxicity .
- Linker insertion : Oxygen/carbon spacers or thiophene substitution at C-7 abolish activity, indicating steric and electronic constraints .
Q. What methods assess metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives?
Q. How can contradictory data in cytotoxicity and anti-parasitic activity be resolved?
- ABC transporter inhibition : Co-administer verapamil (8 µM) or cyclosporin A (2 µM) to block efflux pumps, improving intracellular accumulation and activity .
- Dose-response profiling : Use resazurin-based fluorescence assays to distinguish true cytotoxicity (cell viability <50%) from static anti-parasitic effects .
Q. What crystallographic techniques elucidate molecular interactions of these compounds?
- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions forming motifs) and disorder in substituents (e.g., allyl groups in 4-allylsulfanyl derivatives) .
- Thermal ellipsoid plots : Validate anisotropic displacement parameters to confirm rigid pyrazolo[3,4-d]pyrimidine cores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
